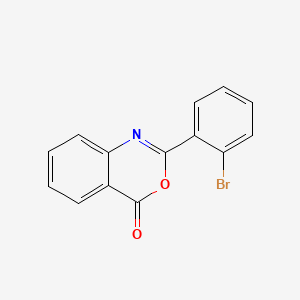

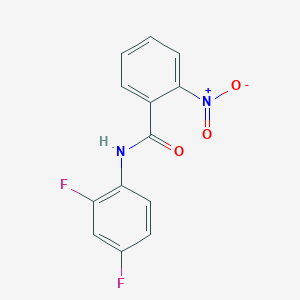

6-甲氧基-2-甲基-4-(4-吗啉基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives like 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline often involves multiple steps, including Buchwald–Hartwig amination, which is a pivotal reaction in forming C-N bonds in aromatic compounds. For example, a related synthesis process was reported for 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination, starting from 6-bromoquinoline precursors (Bonacorso et al., 2018). This method highlights the complexity and the efficiency of the synthesis processes involved in obtaining such quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, is characterized by the presence of aromatic heterocycles, which significantly influence their chemical behavior and interactions. The photophysical analyses of similar compounds have indicated intraligand and charge-transfer type transitions, corroborating the aromatic nature of these heterocycle moieties (Bonacorso et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, showcasing their reactive nature. For instance, nucleophilic substitution reactions are common, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups undergo substitution (Dyablo et al., 2015). These reactions are crucial for modifying the chemical structure and properties of quinoline derivatives.

Physical Properties Analysis

The physical properties of 6-methoxy-2-methyl-4-(4-morpholinyl)quinoline, such as solubility, melting point, and stability, are influenced by its molecular structure. For instance, the stability of similar compounds against light and heat has been noted, with no degradation observed under specific conditions, indicating their robustness (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, are pivotal for understanding the behavior of quinoline derivatives. The strong interactions of similar quinolines with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, highlight their potential in bio-molecular binding and interactions (Bonacorso et al., 2018).

科学研究应用

合成和光物理性质

一项研究描述了通过 Buchwald–Hartwig 胺化合成一系列喹啉,包括类似于 6-甲氧基-2-甲基-4-(4-吗啉基)喹啉的衍生物。这些化合物与 ct-DNA 具有很强的相互作用,可能是由于 π-堆积和/或氢键相互作用,表明它们在涉及 DNA 的研究中很有用 (Bonacorso 等人,2018)。

荧光标记试剂

6-甲氧基-4-喹啉是一种相关化合物,在宽 pH 范围内表现出很强的荧光和稳定性,使其成为生物医学分析的极佳候选者。它的衍生物专为荧光标记而设计,在羧酸测定中显示出有希望的应用,表明 6-甲氧基-2-甲基-4-(4-吗啉基)喹啉在类似应用中具有潜力 (Hirano 等人,2004)。

化学转化和生物学评价

已经对与所讨论化合物密切相关的 6-甲氧基-2-芳基喹啉类似物进行了研究,以研究它们作为 P-糖蛋白抑制剂的潜力,这是克服癌症治疗中耐药性的关键方面。这项研究突出了该化合物在生物医学研究中的潜力,特别是在提高化疗药物疗效方面 (Aboutorabzadeh 等人,2018)。

防腐和抗病毒活性

此外,通过计算研究探索了新型喹啉衍生物对铁的缓蚀性能,表明它们在保护金属免受腐蚀方面的应用。这也表明喹啉化合物在工业应用中也具有多功能性 (Erdoğan 等人,2017)。此外,某些吲哚[2,3-b]喹啉衍生物显示出抗癌和抗病毒活性,强调了 6-甲氧基-2-甲基-4-(4-吗啉基)喹啉在医学研究中的潜力 (Shibinskaya 等人,2010)。

属性

IUPAC Name |

4-(6-methoxy-2-methylquinolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-9-15(17-5-7-19-8-6-17)13-10-12(18-2)3-4-14(13)16-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIUMDVSKSVQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methoxy-2-methylquinolin-4-yl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)